molecular formula C10H23O3P B14395670 Dipropyl (2-methylpropyl)phosphonate CAS No. 88093-46-3

Dipropyl (2-methylpropyl)phosphonate

Cat. No.: B14395670
CAS No.: 88093-46-3
M. Wt: 222.26 g/mol
InChI Key: VVEAFPPWZRPDRX-UHFFFAOYSA-N
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Description

Dipropyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and one 2-methylpropyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl (2-methylpropyl)phosphonate typically involves the reaction of trialkyl phosphites with alkyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form the desired phosphonate ester. For example, the reaction of triethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Dipropyl (2-methylpropyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphines.

    Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dipropyl (2-methylpropyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Phosphonates are studied for their potential as enzyme inhibitors and their role in metabolic pathways.

    Medicine: Some phosphonates are investigated for their antiviral and anticancer properties.

    Industry: Phosphonates are used as flame retardants, plasticizers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of dipropyl (2-methylpropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl methylphosphonate
  • Diisopropyl methylphosphonate
  • Dimethyl (2-methylpropyl)phosphonate

Uniqueness

Dipropyl (2-methylpropyl)phosphonate is unique due to its specific alkyl group arrangement, which can influence its reactivity and binding affinity to molecular targets. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and boiling point, which can affect its application in various fields .

Properties

CAS No.

88093-46-3

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

1-dipropoxyphosphoryl-2-methylpropane

InChI

InChI=1S/C10H23O3P/c1-5-7-12-14(11,9-10(3)4)13-8-6-2/h10H,5-9H2,1-4H3

InChI Key

VVEAFPPWZRPDRX-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC(C)C)OCCC

Origin of Product

United States

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